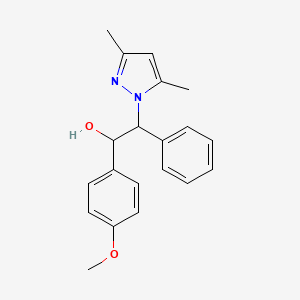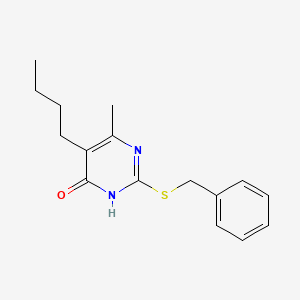![molecular formula C17H18ClIN2O3S B6113885 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B6113885.png)
4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide selectively inhibits BTK, which is a key signaling molecule in the B-cell receptor pathway. By inhibiting BTK, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide blocks downstream signaling events that are essential for B-cell survival and proliferation. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Additionally, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one limitation of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is its relatively low solubility, which can make formulation and dosing challenging.
Orientations Futures
There are several future directions for the development of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy. Another area of interest is the development of combination therapies that target multiple components of the B-cell receptor pathway. Finally, there is ongoing research into the potential use of BTK inhibitors in other disease settings, such as autoimmune disorders and graft-versus-host disease.
Conclusion:
In conclusion, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is a promising small molecule inhibitor that selectively targets BTK and has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies. While there are still challenges to overcome, the development of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide and other BTK inhibitors represents an important advance in the treatment of B-cell malignancies and other diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-chloro-3-nitrobenzamide. This intermediate is then reacted with thionyl chloride to form the corresponding chlorosulfonyl derivative, which is subsequently reacted with 4-iodoaniline to give 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide.
Applications De Recherche Scientifique
4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
4-chloro-3-(diethylsulfamoyl)-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClIN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXMFBNWUCNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6113817.png)
![N-cyclopropyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6113828.png)
![2-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6113832.png)


![2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113849.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6113870.png)

![1'-acetyl-5'-fluoro-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B6113890.png)
![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)